Yttrium(III) 2-ethylhexanoate

描述

Overview of Metal 2-Ethylhexanoates as Precursors in Materials Science

Metal 2-ethylhexanoates are a class of metal-organic compounds that serve as crucial precursors in materials science. rsc.org These compounds are metal salts of 2-ethylhexanoic acid and are part of a broader group of metal alkanoates with medium-length carbon chains (typically C5 to C12). rsc.orgrsc.org Their utility in the fabrication of high-tech materials stems from a unique combination of physical and chemical properties.

One of the primary advantages of metal 2-ethylhexanoates is their suitability for creating high-quality thin films. rsc.org Unlike short-chain metal alkanoates, which are often insoluble, or longer-chain variants that contain excessive organic content, medium-sized chain compounds like 2-ethylhexanoates strike an effective balance. rsc.org Furthermore, they are often inexpensive, air-stable, and commercially available for a wide variety of elements. rsc.org

The applications of metal 2-ethylhexanoates are diverse, ranging from their use as catalysts in polymerization reactions to their role as drying agents in the paint industry. rsc.orgresearchgate.net In materials science, they are frequently employed as metal-organic precursors for producing high-quality films and coatings for microelectronics and other advanced applications. google.com Methods such as metallo-organic decomposition (MOD) rely on these precursors to synthesize complex oxide materials. researchgate.netarxiv.org Their utility also extends to acting as stabilizers for plastics, fungicides, and lubricating agents. researchgate.net

An improved synthesis process for metal 2-ethylhexanoates involves the anodic dissolution of metals in a mixture containing 2-ethylhexanoic acid, a low-weight aliphatic alcohol, and an electrolyte, using a cell with an ion-exchange membrane to separate the anode and cathode compartments. rsc.org

Significance of Yttrium(III) 2-ethylhexanoate (B8288628) in Organometallic Chemistry

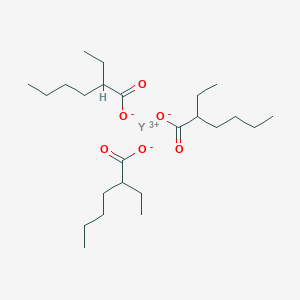

Yttrium(III) 2-ethylhexanoate, with the chemical formula C24H45O6Y, is the yttrium salt of 2-ethylhexanoic acid. mendelchemicals.comamericanelements.com As an organometallic compound, it serves as a key precursor material for the synthesis of various yttrium-based nanoparticles and advanced materials. mendelchemicals.comlookchem.com Its molecular structure, featuring a central yttrium ion coordinated to three 2-ethylhexanoate ligands, imparts unique properties that are leveraged in several high-tech applications.

The compound is particularly valuable in the electronics and optics industries. lookchem.com It is used to fabricate thin films and nanomaterials for electronic devices, including high-capacity batteries and supercapacitors, capitalizing on yttrium's electrochemical properties. lookchem.commyskinrecipes.com In optics, it is a component in the creation of phosphors and other optical materials for lighting, displays, and sensors. lookchem.com The ability of this compound to act as a precursor in chemical vapor deposition (CVD) processes makes it highly useful in the development of these advanced optical and semiconductor materials. myskinrecipes.com While it is primarily used in materials science, it also has potential applications in catalysis, though this area is less explored.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Chemical Formula | C24H45O6Y mendelchemicals.comamericanelements.comlookchem.com |

| Molecular Weight | ~518.5 g/mol mendelchemicals.comlookchem.com |

| Synonyms | 2-Ethylhexanoic acid yttrium(III) salt, Yttrium tri(2-ethylhexanoate) mendelchemicals.comamericanelements.com |

| Appearance | White powder or crystals lookchem.comalfa-chemistry.com |

| Solubility | Insoluble in water lookchem.com |

| Primary Application | Precursor for nanomaterials and thin films lookchem.commyskinrecipes.com |

Note: The properties listed are based on available data and may vary depending on the specific grade and purity of the compound.

Current Research Landscape and Future Directions for this compound

The current research on this compound is predominantly focused on its application as a precursor for synthesizing complex oxide materials with specific functional properties.

Current Research Landscape:

Thin Film and Nanostructure Deposition: A significant area of research involves using this compound for the deposition of yttrium oxide (Y2O3) and yttria-stabilized zirconia (YSZ) thin films and nanostructures. sfu.caresearchgate.net These materials are critical for applications in electronics and as thermal barrier coatings. For instance, it has been used in combination with zirconium(IV) 2-ethylhexanoate to create patterned films with nanostructures. sfu.ca It is also a precursor in pulsed injection metal-organic chemical vapor deposition (MOCVD) for growing epitaxial YSZ films. researchgate.net

Metallo-Organic Decomposition (MOD): The compound is utilized in MOD methods to produce magnetic materials like Yttrium Iron Garnet (YIG). researchgate.netarxiv.org However, studies have highlighted challenges such as the difficulty in dissolving Y-2EH and its relatively high decomposition temperature, which can affect the crystallization of the final material. arxiv.org

Advanced Electronic Devices: Researchers are exploring its use in fabricating solution-processed thin-film transistors (TFTs). rsc.org A newly designed nitro-functionalized malonato complex of yttrium has been shown to produce dielectric thin films with excellent properties for such devices. rsc.org

Nanocomposite Synthesis: this compound is employed in advanced synthesis techniques like aerosol-assisted chemical vapor deposition (AACVD) to produce composite solid particles, such as t-YSZ-Fe3O4. nih.gov It is also used in flame spray pyrolysis to generate YSZ nanoparticles for various applications, including catalysis and solid oxide fuel cells. ethz.chdlr.de

Future Directions: The versatility of this compound as a precursor suggests several promising avenues for future research.

Novel Synthesis Routes: There is a need to develop improved synthesis methods for the precursor itself and for the materials derived from it to overcome current limitations, such as solubility and high processing temperatures. arxiv.org

Catalysis: The catalytic potential of this compound remains largely untapped. Future studies could focus on exploring its activity in various organic reactions, potentially leading to new catalytic applications.

Multifunctional Materials: Further research into creating multifunctional nanocomposites by combining this compound with other metal precursors could lead to materials with unique combinations of electronic, magnetic, and optical properties.

Biomedical Applications: Given the use of yttrium-based nanoparticles in biomedicine, future work could investigate the synthesis of biocompatible nanostructures from this compound for applications like in-vivo imaging and drug delivery, following appropriate functionalization. mdpi.com

Structure

3D Structure of Parent

属性

IUPAC Name |

2-ethylhexanoate;yttrium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H16O2.Y/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGOMHFKGCMKLDA-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Y+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H45O6Y | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10575673 | |

| Record name | Yttrium tris(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114012-65-6 | |

| Record name | Yttrium tris(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Yttrium 2-ethylhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Yttrium Iii 2 Ethylhexanoate

Conventional Synthesis Routes

Conventional methods for synthesizing yttrium(III) 2-ethylhexanoate (B8288628) typically involve the reaction of an yttrium precursor with 2-ethylhexanoic acid or its salt.

Preparation from Yttrium Precursors and 2-Ethylhexanoic Acid

A common route to yttrium(III) 2-ethylhexanoate is through the reaction of an yttrium precursor, such as yttrium acetate (B1210297), with 2-ethylhexanoic acid. prepchem.com In one documented procedure, yttrium acetate is transcarboxylated using a stoichiometric excess of 2-ethylhexanoic acid to yield yttrium 2-ethylhexanoate. prepchem.com Another approach involves the reaction of yttrium(III) nitrate (B79036) with the ammonium (B1175870) salt of 2-ethylhexanoic acid. arxiv.orgresearchgate.net The general principle of using metal nitrates as precursors for metal alkanoates is a well-established synthetic strategy. researchgate.net

The reaction can also be carried out using an alkali salt of 2-ethylhexanoic acid, prepared by neutralizing 2-ethylhexanoic acid with a base like sodium hydroxide (B78521). This is then reacted with a water-soluble yttrium salt.

Comparative Analysis of Synthetic Pathways for Yttrium Carboxylates

The synthesis of yttrium carboxylates, including this compound, can be achieved through various pathways, each with its own set of advantages and disadvantages. The choice of synthetic route often depends on the desired purity, yield, and the specific application of the final product.

One common method is the double decomposition reaction, which involves reacting a water-soluble metal salt with an alkali or ammonium salt of the carboxylic acid. google.com For instance, yttrium nitrate can be reacted with ammonium 2-ethylhexanoate. arxiv.orgresearchgate.net While this method is effective, it can lead to contamination of the final product with byproducts. google.com

Another pathway is the direct reaction of yttrium oxide with the carboxylic acid. researchgate.net This method avoids the use of intermediate salts but may require elevated temperatures to proceed. A study on the synthesis of yttrium and iron 2-ethylhexanoates for yttrium iron garnet (YIG) powder highlights the direct use of yttrium oxide with 2-ethylhexanoic acid. arxiv.orgresearchgate.net

Transmetalation is another synthetic approach where a ligand exchange occurs between two different metal compounds. acs.org For example, an yttrium alkoxide could potentially react with 2-ethylhexanoic acid to form this compound and an alcohol.

The table below provides a comparative overview of different synthetic pathways.

| Synthetic Pathway | Yttrium Precursor | Reagent | Key Features |

| Transcarboxylation | Yttrium Acetate prepchem.com | 2-Ethylhexanoic Acid prepchem.com | Involves stoichiometric excess of the acid. prepchem.com |

| Double Decomposition | Yttrium Nitrate arxiv.orgresearchgate.net | Ammonium 2-ethylhexanoate arxiv.orgresearchgate.net | Can result in byproduct contamination. google.com |

| Direct Reaction | Yttrium Oxide (Y2O3) researchgate.net | 2-Ethylhexanoic Acid researchgate.net | Often requires heating. researchgate.net |

Challenges in Achieving Homogeneous this compound Synthesis

A significant challenge in the synthesis of this compound is achieving a homogeneous product. Research has indicated that the synthesis of yttrium 2-ethylhexanoate is not always a straightforward and homogenous process. researchgate.net

When prepared, yttrium 2-ethylhexanoate has shown a tendency to precipitate and not be as homogenous as other metal 2-ethylhexanoates, such as the iron(III) analogue. researchgate.net This can be attributed to the intrinsic chemical properties of the yttrium cation and its coordination behavior with the 2-ethylhexanoate ligands. The formation of insoluble or polymeric species can hinder the formation of a uniform, soluble product.

To overcome these challenges, careful control of reaction conditions such as temperature, solvent, and stoichiometry is crucial. For instance, in the preparation of yttrium-iron-garnet (YIG) precursors, glacial acetic acid was added to a mixture of yttrium and iron 2-ethylhexanoates in toluene (B28343) and xylene to achieve a homogeneous solution without precipitation. arxiv.org This suggests that the addition of a co-ligand or a different solvent system can play a vital role in obtaining a homogenous this compound product.

Advanced Synthetic Techniques

To address the challenges of conventional methods and to synthesize materials with tailored properties, advanced synthetic techniques have been explored for the preparation of this compound and its precursors.

Utilizing Yttrium Oxide (Y2O3) with 2-Ethylhexanoic Acid

A direct and atom-economical approach for the synthesis of this compound involves the reaction of yttrium oxide (Y2O3) with 2-ethylhexanoic acid. researchgate.net In a reported procedure, yttrium oxide powder is gradually added to 2-ethylhexanoic acid with gentle stirring and heated to 100°C until all the liquid has evaporated. researchgate.net The resulting product is then stirred with an excess of toluene for 24 hours at room temperature, filtered, and dried to yield a white solid of yttrium 2-ethylhexanoate. arxiv.orgresearchgate.net

This method is advantageous as it starts from a readily available and stable yttrium source. The reaction can be represented by the following equation:

Y2O3 + 6 CH3(CH2)3CH(C2H5)COOH → 2 Y(CH3(CH2)3CH(C2H5)COO)3 + 3 H2O researchgate.net

This direct synthesis from the oxide is a key step in the metallo-organic decomposition (MOD) method used for preparing materials like yttrium iron garnet (YIG). arxiv.orgresearchgate.net

Non-Hydrolytic and Soft Chemistry Approaches in Precursor Synthesis

"Soft chemistry" or "chimie douce" methods provide low-temperature routes to synthesize materials, offering better control over stoichiometry and microstructure. unizar.esnih.gov These approaches, including non-hydrolytic sol-gel (NHSG) processes, are particularly useful for preparing precursors for advanced materials. unizar.esnih.gov

Non-hydrolytic sol-gel routes are advantageous as they allow for atomic-level control over the reaction, leading to homogeneous and well-defined products. mdpi.com In the context of yttrium precursors, these methods can overcome issues like component segregation and non-ideal stoichiometry that can occur in conventional wet-chemical techniques. unizar.es While direct non-hydrolytic synthesis of this compound is not extensively detailed in the provided search results, the principles of NHSG are highly relevant. These methods often involve the reaction of metal halides with ethers or metal alkoxides reacting via ether elimination. nih.gov

Role of Solvent Systems in this compound Formation

The selection of an appropriate solvent system is a critical parameter in the synthesis of this compound, profoundly influencing the solubility of reactants and products, solution homogeneity, and the ease of product isolation. The formation of this compound, particularly for its use as a precursor in methods like metallo-organic decomposition (MOD), demands careful consideration of the solvent's properties. arxiv.org

Research into the synthesis of yttrium and iron carboxylates for garnet thin films has highlighted the significant challenges associated with dissolving this compound. arxiv.org The solubility and homogeneity of this compound are notably lower compared to other metal 2-ethylhexanoates, such as the iron(III) analogue. arxiv.orgresearchgate.net This poor solubility often leads to precipitation, complicating the creation of a stable, homogeneous precursor solution. arxiv.orgresearchgate.net

The choice of solvent directly affects several key aspects of the synthesis and subsequent application:

Maximum Solubility: The solvent dictates the maximum concentration of the metal carboxylate that can be achieved in the solution. arxiv.orgresearchgate.net

Solution Homogeneity: Achieving a molecular-level mix of precursors is vital for forming complex materials, and the solvent choice is paramount for preventing precipitation and ensuring homogeneity. arxiv.org

Evaporation Rate: The solvent's boiling point determines the speed of evaporation during processing steps like spin coating or drying, which can impact the morphology and roughness of resulting films or powders. arxiv.org

Solution Properties: Solvents and additives can be used to modify other crucial properties like viscosity and the spreading behavior of droplets during deposition. arxiv.orgresearchgate.net

A comparative study of various organic solvents was conducted to find a suitable medium for this compound, especially when used in conjunction with Iron(III) 2-ethylhexanoate for Yttrium Iron Garnet (YIG) synthesis. The findings indicated that aromatic solvents are generally employed for metal 2-ethylhexanoate salts. arxiv.org While xylene was found to be optimal for Iron(III) 2-ethylhexanoate, toluene was identified as the most suitable for achieving homogeneity with this compound. arxiv.orgresearchgate.net Despite this, the synthesis remains challenging due to the compound's inherent tendency to precipitate. arxiv.orgresearchgate.net

In some synthetic approaches, such as electrolytically assisted reactions, the solvent's role is inverted. Low-solubility solvents are intentionally chosen to facilitate the precipitation of the desired metal carboxylate product. For instance, aliphatic alcohols like methanol (B129727) are preferred in certain electrolytic methods because the low solubility of the formed metal 2-ethylhexanoates in it allows for easy separation from the reaction mixture. google.com

The table below summarizes the findings from research on the suitability of different solvents for the formation and dissolution of this compound.

Table 1. Solvent Suitability for this compound

| Solvent | Observation/Outcome | Research Context | Reference(s) |

|---|---|---|---|

| Toluene | Considered the best for achieving homogeneity with Y-2EH. | Synthesis of precursors for YIG powder via MOD. | arxiv.org, researchgate.net |

| Xylene | Used for dissolving metal 2-ethylhexanoate precursors. Better for Fe-2EH than Y-2EH. Residual solvent evaporation noted around 138 °C. | Synthesis of precursors for YIG powder via MOD and general extraction. | arxiv.org, google.com |

| Benzene | Tested as a potential solvent. | Comparative study for YIG precursors. | arxiv.org |

| n-Hexane | Tested as a potential solvent. | Comparative study for YIG precursors. | arxiv.org |

| Tetrahydrofuran (THF) | Tested as a potential solvent. | Comparative study for YIG precursors. | arxiv.org |

| Aliphatic Alcohols (e.g., Methanol) | Preferred in electrolytic synthesis due to the low solubility of the product, which facilitates precipitation and isolation. | Electrolytically assisted synthesis of metal 2-ethylhexanoates. | google.com |

| Acetone / Acetonitrile | Used as solvents in the electrolytic synthesis of other metal 2-ethylhexanoates. | Electrolytic synthesis of metal 2-ethylhexanoates (e.g., Mn, Fe, Ni). | google.com |

Ultimately, the synthesis of this compound is described as a non-trivial and challenging process, largely due to the compound's limited solubility in common organic solvents. arxiv.org The selection of the solvent system, therefore, remains a critical step that must be optimized based on the specific synthetic method employed and the intended application of the final product.

Spectroscopic and Structural Characterization of Yttrium Iii 2 Ethylhexanoate

Advanced Spectroscopic Techniques

Spectroscopy offers a non-destructive window into the molecular framework of Yttrium(III) 2-ethylhexanoate (B8288628), from the vibrational modes of its bonds to its exact mass.

Infrared (IR) spectroscopy is a fundamental technique for confirming the coordination of the 2-ethylhexanoate ligand to the yttrium metal center. The analysis primarily focuses on the vibrational frequencies of the carboxylate group (-COO⁻), as these are highly sensitive to the coordination environment. The two key vibrational modes are the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies.

The frequency separation between these two bands, Δν = (νₐₛ(COO⁻) - νₛ(COO⁻)), is particularly diagnostic. By comparing this value to the Δν of the free carboxylate anion (e.g., in sodium 2-ethylhexanoate), the coordination mode of the ligand to the yttrium ion can be inferred. Metal 2-ethylhexanoates can exhibit various coordination modes, including monodentate, bidentate chelating, or bidentate bridging structures, each resulting in a characteristic Δν value. researchgate.net For instance, in many metal carboxylates, a larger Δν compared to the ionic salt suggests a monodentate coordination, whereas a smaller Δν points towards a bidentate chelating mode. A Δν value similar to or slightly larger than the ionic form can indicate a bidentate bridging coordination, which often leads to the formation of polymeric or oligomeric structures.

Table 1: Correlation of IR Carboxylate Stretching Frequencies with Coordination Modes

| Coordination Mode | νₐₛ(COO⁻) vs. Ionic | νₛ(COO⁻) vs. Ionic | Δν = νₐₛ - νₛ |

|---|---|---|---|

| Ionic (Free) | - | - | Δν_ionic |

| Monodentate | Increases | Decreases | > Δν_ionic |

| Bidentate Chelating | Decreases | Increases | < Δν_ionic |

This table provides a generalized correlation used in the analysis of metal carboxylates.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of Yttrium(III) 2-ethylhexanoate in solution. Since Yttrium(III) is a d⁰ metal ion, it is diamagnetic, resulting in sharp, well-resolved NMR signals. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the atoms within the 2-ethylhexanoate ligand.

The ¹H NMR spectrum would confirm the structure of the alkyl chains of the ligand and can be used to verify the absence of free 2-ethylhexanoic acid. The integration of the proton signals allows for the quantification of different proton environments. In the ¹³C{¹H} NMR spectrum, each unique carbon atom in the ligand will produce a distinct signal. The chemical shift of the carboxylate carbon is particularly sensitive to coordination with the yttrium ion. In some yttrium-alkyl complexes, direct coupling between yttrium-89 (B1243484) (a spin I=1/2 nucleus with 100% natural abundance) and adjacent carbon atoms (¹J(Y,C)) has been observed, providing definitive evidence of a covalent interaction. researchgate.net The presence of multiple distinct sets of ligand signals in either ¹H or ¹³C NMR spectra could indicate the existence of different coordination isomers or oligomeric species in solution.

Table 2: Expected NMR Resonances for the 2-ethylhexanoate Ligand

| Atom | Type of Nucleus | Expected Chemical Environment |

|---|---|---|

| H | ¹H | Signals corresponding to CH₃, CH₂, and CH groups of the ethyl and butyl chains. |

| C | ¹³C | Signals for each of the 8 unique carbons in the ligand, including the carboxylate carbon. |

This table outlines the general expectations for NMR analysis.

Mass spectrometry (MS) is employed to verify the elemental composition and molecular weight of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement that can confirm the molecular formula, C₂₄H₄₅O₆Y. alfa-chemistry.com The experimentally determined exact mass should match the theoretical value of 518.227452 Da. alfa-chemistry.com

Furthermore, fragmentation patterns observed in the mass spectrum can offer structural insights, typically showing the sequential loss of the 2-ethylhexanoate ligands. For verifying the purity and concentration of yttrium in a sample, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is often utilized due to its high sensitivity and accuracy for elemental analysis.

Table 3: Key Mass Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₂₄H₄₅O₆Y | alfa-chemistry.com |

| Molecular Weight | 518.52 g/mol | sigmaaldrich.comalfa-chemistry.com |

Crystallographic Investigations

Crystallographic techniques are essential for determining the solid-state structure and phase purity of this compound.

Powder X-ray Diffraction (XRD) is the primary method for identifying the crystalline phases present in a solid sample of this compound. myscope.training The technique works by directing X-rays onto a powdered sample and measuring the scattering angles at which constructive interference occurs, producing a unique diffraction pattern. This pattern serves as a "fingerprint" for the specific crystalline structure. unesp.br

By comparing the experimental diffraction pattern (positions and relative intensities of the peaks) with entries in standardized databases like the International Centre for Diffraction Data (ICDD), the crystalline phase can be identified. myscope.trainingrigaku.com This analysis is critical for quality control, ensuring phase purity, and detecting any potential polymorphic forms of the compound. unesp.br XRD is also used to characterize the crystalline products, such as yttria (Y₂O₃) or yttrium-iron-garnet (YIG), that are formed when this compound is used as a precursor and subjected to thermal decomposition. arxiv.orgresearchgate.netresearchgate.netifmo.ru

Table 4: Example of a Hypothetical Powder XRD Data Set

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 8.5 | 10.4 | 100 |

| 12.2 | 7.25 | 45 |

| 17.1 | 5.18 | 80 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Single Crystal X-ray Diffraction is the most powerful technique for the unambiguous determination of a molecule's three-dimensional structure in the solid state. carleton.edu If a suitable single crystal of this compound can be grown, this method can provide precise atomic coordinates.

The analysis would yield a definitive picture of the coordination environment around the central yttrium(III) ion, including:

Coordination Number: The total number of oxygen atoms bonded to the yttrium center. The coordination chemistry of yttrium(III) is known to be versatile, with coordination numbers often being high. researchgate.net

Coordination Geometry: The spatial arrangement of the coordinating oxygen atoms (e.g., distorted octahedral, square antiprismatic). researchgate.net

Bond Lengths and Angles: Precise measurements of the Y-O bond distances and the angles within the coordination sphere. carleton.edu

Ligand Binding Mode: Unambiguous identification of whether the 2-ethylhexanoate ligands are acting in a monodentate, bidentate chelating, or bridging fashion. researchgate.net

Supramolecular Structure: Information on how the individual molecules pack together in the crystal lattice.

While a published single-crystal structure for this compound is not readily found, this technique remains the gold standard for obtaining definitive structural information. carleton.eduuni-freiburg.de

Table 5: Structural Parameters Determined by Single Crystal XRD

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the crystal's repeating unit. |

| Space Group | The symmetry elements present in the crystal structure. |

| Atomic Coordinates | The (x, y, z) position of every atom in the unit cell. |

| Bond Lengths | The precise distance between bonded atoms (e.g., Y-O). |

Thermal Analysis Techniques

Thermal analysis techniques are crucial for understanding the behavior of this compound when subjected to heat. These methods provide vital information on its decomposition process and thermal stability, which is essential for its application as a precursor in materials synthesis.

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a material as a function of temperature under a controlled atmosphere. uni-siegen.de It is particularly useful for studying decomposition processes. uni-siegen.de For this compound, TGA reveals a multi-step decomposition pathway when heated in an air atmosphere.

In studies involving the synthesis of yttrium iron garnet (YIG) from 2-ethylhexanoate precursors, the thermal decomposition of the yttrium component has been detailed. arxiv.orgresearchgate.net The decomposition of the this compound portion of the precursor mixture involves several distinct stages of weight loss. arxiv.orgresearchgate.net While the initial weight loss below 200°C is typically attributed to the evaporation of residual solvents, the subsequent stages relate to the decomposition of the metal-organic compound itself. researchgate.net

The primary decomposition of the yttrium precursor occurs at higher temperatures. Specifically, the removal of the three 2-ethylhexanoate (2-EH) groups from the yttrium molecule to form yttrium oxide (Y₂O₃) happens in the temperature range of 480°C to 820°C. arxiv.org This process is associated with a significant weight loss. arxiv.org The decomposition of other yttrium carboxylates, such as yttrium 2-methylbutyrate, has shown the formation of an intermediate yttrium oxycarbonate (Y₂O₂CO₃) phase, which then converts to Y₂O₃ at higher temperatures with the release of carbon dioxide. dtu.dk This suggests a potentially similar intermediate step for this compound.

The table below summarizes the key decomposition stages for a precursor system containing this compound as observed in TGA. arxiv.orgresearchgate.net

Interactive Data Table: TGA Decomposition Stages of this compound Precursor System

| Temperature Range (°C) | Process | Total Weight Loss (%) |

|---|---|---|

| Room Temp - ~200 | Evaporation of residual solvents | ~3 |

| 200 - ~480 | Pyrolysis of organic compounds (initial stage) | 51.5 |

| 480 - 820 | Removal of 2-EH groups from Y-2EH to form Y₂O₃ | 20.7 |

Differential Thermal Analysis (DTA) is a technique where the temperature difference between a sample and an inert reference material is measured as a function of temperature. uni-siegen.de It is used to detect thermal events such as phase transitions, melting, and decomposition, which manifest as endothermic (heat-absorbing) or exothermic (heat-releasing) peaks on the DTA curve. uni-siegen.de

When analyzing the precursor mixture containing this compound, DTA curves show several exothermic peaks that correspond to the decomposition and crystallization events identified by TGA. arxiv.orgresearchgate.net The pyrolysis of the metal-organic compounds, including the volatilization of 2-ethylhexanoic acid (2EHA), is indicated by exothermic peaks between 200°C and 480°C. arxiv.orgresearchgate.net

Following this, a series of three exothermic peaks observed between 480°C and 820°C corresponds to the removal of the three 2-EH groups from the yttrium precursor molecule. arxiv.org At even higher temperatures, from 820°C to 920°C, additional exothermic peaks are seen, which are attributed to the crystallization of the final ceramic phases, such as Yttrium Iron Garnet (YIG) and Yttrium Iron Perovskite (YIP), from the decomposed precursors. arxiv.org The use of both DTA and TGA is advantageous because it allows thermal events to be classified as either involving a mass change or not. uni-siegen.de

The table below outlines the significant thermal events for a precursor system containing this compound as detected by DTA. arxiv.org

Interactive Data Table: DTA Thermal Events for this compound Precursor System

| Temperature Range (°C) | Thermal Event | Type |

|---|---|---|

| 200 - ~480 | Volatilization of 2EHA and pyrolysis of metal-organics | Exothermic |

| 480 - 820 | Removal of the three 2-EH groups from Y-2EH molecule | Exothermic |

The thermal characteristics of this compound, as determined by TGA and DTA, are directly related to its suitability as a precursor for synthesizing ceramic materials, particularly through methods like Metal Organic Deposition (MOD). arxiv.orgresearchgate.net Metal 2-ethylhexanoates are frequently used as precursors in materials science. researchgate.net

An ideal precursor should decompose cleanly at a relatively low temperature, leaving behind a pure inorganic residue. The thermal analysis data indicates that the organic components of this compound decompose at temperatures exceeding 500°C. arxiv.org This relatively high decomposition temperature has led some researchers to suggest that 2-ethylhexanoate may not be an "excellent" ligand for a yttrium precursor, as it can lead to higher crystallization temperatures for the desired final material compared to other chemical solution methods. arxiv.orgresearchgate.net

However, metal 2-ethylhexanoates offer several advantages that often outweigh the high decomposition temperature. researchgate.net They provide good plasticity to precursor films, which helps to avoid cracking that can occur with more brittle precursors like alkoxides. researchgate.net Furthermore, solutions made from metal 2-ethylhexanoates typically have a long shelf-life, which is a significant benefit for industrial applications. researchgate.net The choice of precursor is therefore a trade-off between the desired decomposition characteristics and other practical advantages for a specific application. acs.org The use of this compound has been noted in the formation of Yttrium Aluminum Garnet (YAG) particles at temperatures hundreds of degrees below what is typically required, demonstrating its utility. researchgate.net

Applications of Yttrium Iii 2 Ethylhexanoate As a Precursor Material

Thin Film Deposition

The utility of Yttrium(III) 2-ethylhexanoate (B8288628) as a precursor is most prominent in the field of thin film deposition, where it enables the creation of yttrium-containing layers for electronic, magnetic, and optical applications. Its role in Metal-Organic Deposition (MOD), sol-gel processes, and Flame Spray Pyrolysis (FSP) highlights its versatility.

Metal-Organic Deposition (MOD) is a non-vacuum, solution-based technique that offers a cost-effective method for producing high-quality oxide films. In this process, metal-organic precursors, such as Yttrium(III) 2-ethylhexanoate, are dissolved in an organic solvent to form a coating solution. This solution is then applied to a substrate, followed by thermal treatments to decompose the organic ligands and form the desired inorganic film.

This compound, often in conjunction with other metal 2-ethylhexanoates, is frequently used in the MOD process for ceramic oxide materials. nih.govarxiv.org The synthesis and thermal behavior of yttrium and iron 2-ethylhexanoates have been specifically studied for the creation of Yttrium Iron Garnet (YIG) powders and films. nih.govamericanchemicalsuppliers.com The MOD technique, utilizing these precursors, allows for excellent molecular-level control over the composition of the final garnet films. americanchemicalsuppliers.com

The sol-gel process is another wet-chemical technique used for fabricating oxide films, which involves the transition of a system from a liquid solution ("sol") into a solid gel phase. While precursors like yttrium nitrate (B79036) and yttrium chloride are commonly cited for the sol-gel synthesis of yttrium oxide, metal carboxylates are also employed. nih.govnih.govsemanticscholar.org this compound has been identified as a component in sol-gel solutions for creating surface coatings on metals to improve adhesion and provide corrosion resistance.

Flame Spray Pyrolysis (FSP) is a versatile and scalable gas-phase method for synthesizing a wide variety of nanostructured materials, including complex oxides. semanticscholar.orgmdpi.com In this process, a liquid precursor solution is sprayed into a high-temperature flame, where the solvent combusts and the precursor decomposes, leading to the nucleation and growth of nanoparticles. semanticscholar.org

Yttrium 2-ethylhexanoate is a suitable precursor for FSP. For the synthesis of nano-sized upconversion particles like NaYF₄: Yb,Tm, yttrium precursors have been prepared by refluxing rare earth acetates with 2-ethylhexanoic acid. researchgate.net This process removes acetic acid and forms the metal 2-ethylhexanoate in situ, which is then dissolved in a suitable solvent for the FSP process. researchgate.net This technique allows for the continuous, one-step production of complex nanoparticles. semanticscholar.org

Yttrium Iron Garnet (Y₃Fe₅O₁₂ or YIG) is a material of significant interest for spintronic and magnonic devices due to its unique magnetic and insulating properties. americanchemicalsuppliers.comuliege.be this compound is a key precursor in the chemical solution deposition of YIG thin films, particularly through the MOD method. nih.govamericanchemicalsuppliers.comutwente.nl The process involves mixing stoichiometric amounts of yttrium and iron 2-ethylhexanoates in an appropriate solvent, depositing the solution onto a substrate, and performing a post-deposition annealing step to crystallize the YIG phase. nih.govamericanchemicalsuppliers.com

The chemistry of the precursor materials, specifically the synthesis of iron and yttrium carboxylates from 2-ethylhexanoic acid, is fundamental to the properties of the resulting YIG. nih.govamericanchemicalsuppliers.comworldscientific.com The thermal decomposition behavior of the precursor mixture is a critical factor. Thermogravimetric analysis of a YIG precursor derived from 2-ethylhexanoates shows a multi-step decomposition process, with significant weight loss corresponding to the pyrolysis of the metal-organic compounds. americanchemicalsuppliers.com The decomposition of the yttrium 2-ethylhexanoate component occurs at a higher temperature than the iron counterpart, which can influence the reaction pathway and the formation of intermediate phases. americanchemicalsuppliers.com For instance, during annealing, phases such as yttrium oxide (Y₂O₃) and hematite (B75146) (α-Fe₂O₃) can form before reacting to produce the final YIG phase at higher temperatures. americanchemicalsuppliers.com

The post-deposition annealing temperature is arguably the most critical parameter in determining the final properties of YIG films and powders derived from 2-ethylhexanoate precursors. nih.govutwente.nl Both crystallization and magnetic parameters, such as saturation magnetization (Ms) and coercivity (Hc), are strongly dependent on the annealing temperature. nih.govresearchgate.netutwente.nl

Studies on YIG powders synthesized via MOD show that at lower annealing temperatures (e.g., 1000 °C), the material consists of YIG along with other phases like Y₂O₃ and α-Fe₂O₃. americanchemicalsuppliers.com As the temperature increases, the diffraction peaks corresponding to the YIG phase become more prominent, indicating improved crystallization. nih.govamericanchemicalsuppliers.com High sintering temperatures, between 1300 °C and 1400 °C, are often required to promote the full formation of the YIG phase. nih.govutwente.nl

The magnetic properties are similarly affected. For YIG powder sintered at various temperatures, the saturation magnetization and coercivity change smoothly as a function of the annealing temperature. nih.govutwente.nl Optimal magnetic properties are often achieved within a specific temperature window. For example, one study found that sintering at 1200 °C yielded the maximum saturation magnetization (13.7 emu/g) and the minimum coercivity (10.38 Oe). nih.govutwente.nl

Interactive Data Table: Effect of Annealing Temperature on Magnetic Properties of YIG Powder

| Annealing Temperature (°C) | Saturation Magnetization (Ms) (emu/g) | Coercivity (Hc) (Oe) | Remanence (Mr) (emu/g) |

| 1000 | ~5 | ~45 | ~2.5 |

| 1100 | ~10 | ~25 | ~2.0 |

| 1200 | 13.7 | 10.38 | 1.5 |

| 1300 | ~12.5 | ~12 | ~1.7 |

| 1400 | ~11 | ~15 | ~1.8 |

| Data derived from graphical representations in Mohseni et al. (2018). nih.govamericanchemicalsuppliers.comresearchgate.netutwente.nl |

Deposition of Yttrium Iron Garnet (YIG) Thin Films

Role in Doped YIG Systems (e.g., Ce-YIG, Bi-YIG)

This compound, in conjunction with other metal 2-ethylhexanoates, is a key component in the synthesis of doped Yttrium Iron Garnet (YIG). These materials are of great interest for their enhanced magneto-optical properties. The MOD method, utilizing these precursors, allows for precise control over the stoichiometry at a molecular level. researchgate.net

For Bismuth-doped YIG (Bi-YIG), metal carboxylate precursors like this compound are employed to create thin layers with significant magneto-optical effects, such as spin-current-driven thermoelectric conversion. researchgate.net The use of 2-ethylhexanoate precursors is well-documented for creating doped YIG samples. arxiv.orgworldscientific.com The process involves dissolving the metal 2-ethylhexanoate precursors in an organic solvent, depositing the solution via methods like spin-coating, and subsequent annealing at high temperatures to crystallize the garnet phase. researchgate.net

Similarly, for Cerium-doped YIG (Ce-YIG), which is noted for its large Faraday rotation and low optical absorption, synthesis methods often involve the deposition of precursor materials followed by high-temperature annealing to achieve the desired crystalline structure and properties. researchgate.netiaea.org While various synthesis routes exist, the use of metallo-organic precursors is a common strategy. researchgate.net The thermal treatment process is critical; for instance, a single phase of CeY₂Fe₅O₁₂ can require temperatures of 1400 °C for formation from solid-state reactions, while crystallization of amorphous precursor films can be achieved at lower temperatures around 600 °C. researchgate.netiaea.org

The table below summarizes typical annealing conditions and resulting properties for YIG synthesized from 2-ethylhexanoate precursors.

| Annealing Temperature (°C) | Resulting Phases | Saturation Magnetization (emu/g) | Coercivity (Oe) |

| 1000 | YIG, Y₂O₃, α-Fe₂O₃, YIP | - | - |

| 1200 | YIG (major phase) | 13.7 | 10.38 |

| 1300-1400 | YIG (promoted peaks) | - | - |

| Data derived from studies on YIG synthesis via the MOD method using yttrium and iron 2-ethylhexanoate precursors. researchgate.netarxiv.orgworldscientific.com |

Yttria-Stabilized Zirconia (YSZ) Nanoparticle Formation

Yttria-Stabilized Zirconia (YSZ) nanoparticles are crucial materials for applications such as solid oxide fuel cells and thermal barrier coatings, owing to their high ionic conductivity and thermal stability. atomfair.com The synthesis of YSZ nanoparticles involves incorporating yttria (Y₂O₃) into the zirconia (ZrO₂) lattice. Common synthesis techniques include co-precipitation, hydrothermal methods, and the calcination of metal-organic frameworks (MOFs). atomfair.commdpi.comscielo.br For these methods, precursors such as yttrium nitrate or yttrium acetate (B1210297) are typically reported. atomfair.com While this compound is a known precursor for other yttrium-containing oxides, its specific use for the formation of YSZ nanoparticles is not prominently detailed in the available scientific literature.

Catalysis

Yttrium compounds are recognized for their catalytic activity in various organic transformations. The electronic structure and Lewis acidity of the yttrium ion are central to this functionality.

Role in Ring-Opening Polymerizations

Yttrium-based catalysts are highly effective in the ring-opening polymerization (ROP) of cyclic esters like lactones, which is a key method for producing biodegradable polyesters. rsc.org These catalysts, often featuring complex ligand architectures such as phosphasalen or salan, demonstrate high activity and control over the polymerization process, yielding polymers with predictable molecular weights. frontiersin.org The polymerization typically proceeds through a coordination-insertion mechanism. frontiersin.org While various yttrium complexes, including Y(OⁱPr)₃ and amino-alkoxy-bis(phenolate) yttrium amides, are cited as active catalysts, the specific role of this compound as a catalyst in ROP is not extensively documented in the surveyed literature. frontiersin.orgrsc.org For context, 2-ethylhexanoate salts of other metals, such as tin(II) and zinc(II), are commonly used as catalysts or initiators in these types of polymerizations. researchgate.net

Potential in Oxidation and Hydrogenation Reactions

Yttrium and its oxides can act as catalysts or supports in hydrogenation and oxidation reactions. For instance, yttrium oxide-supported catalysts have been studied for CO₂ hydrogenation. researchgate.net In the field of oxidation, yttrium is known to improve the performance of high-temperature alloys by promoting the formation of stable oxide layers. researchgate.net However, the direct catalytic role of the specific compound this compound in oxidation or hydrogenation reactions is not well-established in the reviewed literature. For comparison, 2-ethylhexanoate complexes of other transition metals, such as nickel and iron, are used as precursors or catalysts in hydrogenation and oxidation processes, respectively. researchgate.netnih.gov

Ligand Effects on Catalytic Activity and Selectivity

The nature of the ligand attached to a metal center is paramount in determining the catalyst's activity and selectivity. The ligand influences the steric and electronic environment of the metal ion, affecting substrate coordination and the subsequent reaction pathway. In yttrium-catalyzed ROP, for example, the design of bisphenoxide ligands allows for stereoselective polymerization of racemic monomers. rsc.org

For carboxylate precursors like 2-ethylhexanoate, the ligand's properties are also important. The branched, medium-chain alkyl group of the 2-ethylhexanoate ligand imparts good solubility in organic solvents, which is advantageous for creating homogeneous precursor solutions in MOD processes. researchgate.net In catalysis, the choice of the carboxylate ligand can impact reaction yields and selectivity. For instance, in certain reactions catalyzed by iron complexes, the 2-ethylhexanoate ligand has been shown to provide higher selectivity and yields compared to bulkier or more rigid ligands like naphthenate or stearate. researchgate.net This suggests that the size and flexibility of the 2-ethylhexanoate ligand can create a more favorable environment for the catalytic transformation. Studies on yttrium formamidinate complexes for atomic layer deposition also highlight how systematic variation of the alkyl groups on the ligand influences the thermal properties and reactivity of the precursor. rsc.org

Nanotechnology and Advanced Materials

This compound is primarily utilized in nanotechnology and advanced materials as a precursor for the synthesis of complex functional materials. thermofisher.comfishersci.ca Its role in the MOD synthesis of doped YIG thin films is a prime example, enabling the fabrication of materials with tailored magneto-optical properties for applications in spintronics and integrated photonic devices. researchgate.net The ability to achieve molecular-level mixing in the precursor solution is a key advantage for producing homogeneous, multi-element oxide nanoparticles and thin films.

Precursor for Yttrium Oxide Nanoparticles (Y₂O₃ NPs)

This compound is a suitable precursor for the synthesis of yttrium oxide (Y₂O₃) nanoparticles through thermal decomposition and solvothermal methods. The 2-ethylhexanoate ligands are organic moieties that decompose at elevated temperatures, leaving behind a residue that can be oxidized to form yttrium oxide. This process allows for the formation of nanoparticles with controlled size and morphology. orientjchem.orgd-nb.infonih.gov

Thermal decomposition involves heating the yttrium precursor in a controlled atmosphere. The organic ligands break down, and the yttrium ions react with an oxygen source to form Y₂O₃. The temperature and duration of the heating process are critical parameters that influence the crystallinity and size of the resulting nanoparticles. orientjchem.orgtechconnect.orgsemanticscholar.org For example, thermal decomposition of a yttrium complex at 400°C can yield pure Y₂O₃ nanoparticles. orientjchem.org

In solvothermal synthesis, this compound is dissolved in a high-boiling-point solvent, often in the presence of capping agents or surfactants. The solution is then heated in a sealed vessel (autoclave) to temperatures above the solvent's boiling point. The increased pressure and temperature facilitate the decomposition of the precursor and the nucleation and growth of Y₂O₃ nanoparticles. d-nb.infonih.gov This method offers excellent control over particle size, shape, and surface chemistry. While precursors like yttrium acetate are commonly cited, the principle of using a metal carboxylate like this compound is analogous. d-nb.info

Table 1: Synthesis Parameters for Y₂O₃ Nanoparticles Using Yttrium Carboxylate Precursors

| Parameter | Thermal Decomposition | Solvothermal Synthesis |

|---|---|---|

| Precursor | Yttrium(III) complex | Yttrium carboxylate (e.g., acetate) |

| Temperature | 400°C - 800°C | 180°C - 310°C |

| Duration | 30 minutes - 4 hours | 8 - 24 hours |

| Atmosphere | Air or controlled gas | Autoclave (sealed) |

| Typical Product | Crystalline Y₂O₃ NPs | Monodisperse Y₂O₃ NPs |

This table presents typical data from research on yttrium carboxylate precursors to illustrate the synthesis processes. orientjchem.orgd-nb.infosemanticscholar.org

The resulting Y₂O₃ nanoparticles are valued for their high thermal stability, chemical resistance, and unique optical properties, making them suitable for applications in ceramics, catalysis, and as host materials for phosphors. orientjchem.orgnih.gov

Development of Upconversion Phosphors (e.g., NaYF₄: Yb, Tm/Er)

This compound can serve as the yttrium source for the synthesis of sodium yttrium fluoride (B91410) (NaYF₄) based upconversion phosphors. These materials are capable of converting lower-energy near-infrared (NIR) light into higher-energy visible light. The synthesis is typically carried out using a solvothermal or high-temperature co-precipitation method, where precursors for sodium, yttrium, and dopant lanthanide ions (like Ytterbium and Erbium or Thulium) are reacted. scispace.cominstras.cominstras.com

In a typical solvothermal synthesis, this compound, along with corresponding 2-ethylhexanoate or other carboxylate salts of the dopant ions (Yb³⁺, Er³⁺/Tm³⁺), would be dissolved in a high-boiling solvent mixture, often containing oleic acid and 1-octadecene. scispace.cominstras.com A fluorine source, such as sodium fluoride (NaF), is then introduced. The reaction mixture is heated in an autoclave, leading to the formation of doped NaYF₄ nanocrystals. The use of carboxylate precursors like oleates or stearates is well-documented for producing high-quality, monodisperse nanoparticles. instras.comresearchgate.net this compound fits within this class of precursors, providing a soluble source of yttrium ions that can be controllably released during the reaction.

The choice of precursor, solvent, temperature, and reaction time significantly affects the crystal phase (cubic α-phase vs. hexagonal β-phase), size, and morphology of the nanoparticles, which in turn determines their upconversion efficiency. instras.com The hexagonal β-phase is generally considered the most efficient host material for green and blue upconversion. instras.comresearchgate.net

Table 2: Typical Parameters for Solvothermal Synthesis of NaYF₄:Yb,Er Nanoparticles

| Parameter | Value/Condition |

|---|---|

| Yttrium Precursor | Yttrium carboxylate (e.g., stearate, oleate) |

| Dopant Precursors | Ytterbium carboxylate, Erbium carboxylate |

| Sodium/Fluorine Source | Sodium Fluoride (NaF) |

| Solvent | Ethanol, Water, Oleic Acid |

| Temperature | 150°C - 200°C |

| Reaction Time | 4 - 24 hours |

| Resulting Crystal Phase | Hexagonal (β-NaYF₄) |

| Particle Size | ~25 - 60 nm |

This table is based on established methods using rare-earth carboxylates as precursors. scispace.cominstras.comresearchgate.net

Synthesis of Luminescent Materials with Long-Lived Excited States

Yttrium-based materials are excellent hosts for lanthanide dopants, which are known for their sharp emission lines and long luminescence lifetimes, often in the microsecond to millisecond range. nih.govresearchgate.net this compound can be used as a precursor to create these host materials, such as yttrium oxides, fluorides, or metal-organic frameworks (MOFs). mdpi.combeilstein-journals.org

The synthesis of these materials involves incorporating luminescent lanthanide ions (e.g., Europium, Terbium) into a yttrium-based host lattice. The host lattice isolates the luminescent ions from each other and from quenching species, which helps to preserve the long-lived excited states characteristic of f-f electronic transitions in lanthanides. nih.govresearchgate.net

For instance, lanthanide-doped yttrium hydroxide (B78521) (Y(OH)₃:Ln³⁺) nanoparticles can be synthesized at room temperature from acetate precursors; this compound could similarly be used in aqueous synthesis routes. beilstein-journals.orgbeilstein-journals.org These hydroxides can then be thermally converted to oxides. Another approach is the solvothermal synthesis of lanthanide-doped MOFs, where a yttrium precursor reacts with an organic linker to form a porous framework that encapsulates the luminescent ions. mdpi.com

The long lifetime of these materials is particularly advantageous for applications in time-resolved bioimaging and sensing, as it allows for the temporal rejection of short-lived background fluorescence. nih.gov The specific lifetime is influenced by the choice of the host material, the concentration of the dopant ions, and the presence of any quenching agents. nih.govmdpi.com

Table 3: Luminescence Properties of Lanthanide-Doped Yttrium-Based Materials

| Host Material | Dopant Ion | Typical Emission Wavelength | Excited State Lifetime |

|---|---|---|---|

| Y(OH)₃ | Eu³⁺ | ~613 nm (Red) | Hundreds of microseconds (µs) |

| Y-MOF | Tb³⁺ | ~544 nm (Green) | ~1.36 milliseconds (ms) |

| Y-MOF | Eu³⁺ | ~613 nm (Red) | ~0.24 milliseconds (ms) |

Data is representative of lanthanide-doped yttrium-based materials synthesized from various precursors. mdpi.combeilstein-journals.org

Computational Chemistry and Mechanistic Studies

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

For instance, in the context of ring-opening polymerization (ROP) of cyclic esters, a field where yttrium catalysts are prominent, DFT has been used to investigate the "coordination-insertion" mechanism. semanticscholar.orgresearchgate.netmdpi.com This mechanism generally involves the coordination of the monomer to the yttrium center, followed by the insertion of the monomer into a metal-ligand bond. mdpi.com DFT studies on model yttrium alkoxide systems, which can be formed from precursors like yttrium(III) 2-ethylhexanoate (B8288628), have confirmed a multi-step pathway involving:

Coordination of the cyclic ester's carbonyl oxygen to the electrophilic yttrium center. semanticscholar.orgresearchgate.net

Nucleophilic attack of an alkoxide ligand on the activated carbonyl carbon. researchgate.net

Cleavage of the acyl-oxygen bond of the cyclic ester, leading to ring opening. researchgate.net

Propagation of the polymer chain through subsequent monomer insertions.

DFT calculations have revealed that the formation of a five-coordinated yttrium intermediate can be the rate-determining step in such polymerizations. researchgate.net Furthermore, these computational models can explore the influence of different ligands and substrates on the reaction barriers. For example, the steric bulk of ancillary ligands and the nature of the monomer can significantly affect the activation energies of the transition states. mdpi.comoup.com

The accuracy of DFT predictions is often validated by comparing calculated outcomes with experimental observations, such as reaction kinetics and polymer stereochemistry. rsc.orgacs.org This synergy between theoretical and experimental work accelerates the rational design of more efficient and selective catalysts. rsc.org

Modeling of Coordination-Insertion Mechanisms in Polymerization

The coordination-insertion mechanism is a cornerstone of many polymerization reactions catalyzed by metal complexes, including those of yttrium. researchgate.netresearchgate.net DFT modeling provides a molecular-level understanding of this fundamental process. In the case of cyclic ester polymerization, yttrium(III) 2-ethylhexanoate often serves as a precatalyst that, in the presence of an alcohol, forms the active yttrium alkoxide initiator. researchgate.netresearchgate.net

Computational models of yttrium-catalyzed ROP illustrate the precise geometric arrangements of the catalyst and monomer throughout the insertion cycle. semanticscholar.org Key findings from these models include:

Stereocontrol: DFT can explain the origin of stereoselectivity in polymerizations. For instance, in the polymerization of racemic lactide, calculations have shown how the interaction between the growing polymer chain and the catalyst's ligands can favor the insertion of a specific enantiomer, leading to the formation of isotactic or heterotactic polymers. acs.orgresearchgate.netmdpi.com The steric hindrance imposed by the ligands around the yttrium center plays a crucial role in directing the approach of the incoming monomer. rsc.org

Ligand Effects: The electronic and steric properties of the ligands attached to the yttrium center are critical. DFT studies have quantified how modifications to the ligand framework, such as the introduction of bulky or electron-donating/withdrawing groups, can alter the catalyst's activity and selectivity. rsc.orgdntb.gov.ua For example, calculations have demonstrated that certain ligand architectures can lower the activation barrier for monomer insertion, thereby increasing the polymerization rate. mdpi.com

Monomer Specificity: The nature of the monomer itself influences the reaction pathway. DFT modeling has been applied to a variety of cyclic esters, including lactides, caprolactone, and β-butyrolactone, revealing how ring strain and substituent effects impact the energetics of the coordination-insertion steps. semanticscholar.orgmdpi.com

The following table summarizes representative energy barriers calculated using DFT for key steps in yttrium-catalyzed polymerizations, illustrating the quantitative insights gained from such studies.

| Polymerization System | Reaction Step | Calculated Activation Energy (kcal/mol) | Computational Method | Reference |

| ε-caprolactone ROP with Y-OCH₃ | Monomer Insertion | ~19-26 | B3LYP | mdpi.com |

| rac-lactide ROP with Y-NHC catalyst | Propagation | 31.5 | DFT | researchgate.net |

| 2-vinylpyridine Polym. with Y-bis(phenolate) | Chain Initiation | Rate-determining | DFT | mdpi.com |

| MMA Polym. with Y-complex | Chain Propagation | 19.5 | DFT | mdpi.com |

Note: These values are illustrative and depend on the specific model system and computational level of theory used.

Elucidation of Yttrium Center Reactivity

Beyond polymerization, computational studies help to elucidate the fundamental reactivity of the yttrium center in various chemical transformations. Yttrium's large ionic radius and electropositive character make it a highly reactive metal center, capable of activating a range of substrates.

DFT calculations have been employed to investigate:

σ-Bond Metathesis: This is a key reaction step in many catalytic cycles involving d⁰ metal centers like yttrium(III). rsc.orgescholarship.org Computational studies indicate that the transition state for σ-bond metathesis can be described as a proton transfer between two anionic groups stabilized by the yttrium center. escholarship.org The polarizability of both the metal and its ligands is crucial in stabilizing this charge-separated transition state. escholarship.org Studies comparing yttrium and scandium complexes have shown that yttrium's greater reactivity in σ-bond metathesis does not always translate to better catalytic performance, as it can also lead to faster catalyst decomposition. rsc.org

Activation of Small Molecules: The reactivity of yttrium complexes towards small molecules like H₂, silanes, and C-H bonds has been computationally explored. rsc.orgescholarship.org These studies help to understand catalyst initiation and deactivation pathways. For example, calculations can predict the barriers for olefin insertion into a Y-H bond, a critical step in hydrogenation and hydrosilation reactions. rsc.org

Ligand-Metal Interactions: The nature of the bonding between the yttrium center and its ligands is fundamental to its reactivity. DFT provides insights into the electronic structure of yttrium complexes, including the degree of covalent versus ionic character in metal-ligand bonds. researchgate.net This understanding is crucial for designing ligands that can tune the reactivity of the yttrium center for specific applications. dntb.gov.ua For example, the electron-donating ability of a ligand can enhance the nucleophilicity of other groups attached to the yttrium, thereby accelerating subsequent reaction steps. mdpi.com

Environmental and Safety Considerations in Academic Research

Handling and Storage Protocols for Laboratory Research

Proper handling and storage of Yttrium(III) 2-ethylhexanoate (B8288628) are crucial to prevent accidental exposure and maintain the integrity of the compound. The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). americanelements.comsigmaaldrich.comamericanelements.com The signal word for this compound is "Warning". americanelements.comsigmaaldrich.comamericanelements.com

Personal Protective Equipment (PPE): When handling Yttrium(III) 2-ethylhexanoate, which typically comes in a powder or crystal form, appropriate personal protective equipment should be worn. sigmaaldrich.com This includes:

Respiratory Protection: A dust mask, such as a type N95 (US), is recommended to prevent inhalation of the powder. sigmaaldrich.com

Eye Protection: Safety glasses or eyeshields are necessary to protect against eye irritation. sigmaaldrich.com

Hand Protection: Gloves should be worn to prevent skin contact. sigmaaldrich.com

Handling Procedures:

Handling should be done in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation of dust or fumes. samaterials.com

Avoid contact with skin and eyes. samaterials.com

Wash hands thoroughly after handling. thermofisher.com

Do not eat, drink, or smoke in areas where the chemical is handled or stored. osha.gov

For solutions of this compound, such as a 10% w/v in n-hexane, additional precautions for flammable liquids are necessary. thermofisher.com This includes keeping it away from heat, sparks, open flames, and other ignition sources. thermofisher.com All metal parts of the equipment used must be grounded to avoid ignition of vapors by static electricity discharge. thermofisher.com

Storage Conditions:

this compound is classified as a combustible solid. sigmaaldrich.com

It should be stored in a tightly closed container in a dry and well-ventilated place. samaterials.comthermofisher.com

Store away from incompatible materials. samaterials.com For instance, it should not be stored with acids. samaterials.com

Some yttrium compounds are hygroscopic and sensitive to air and moisture, necessitating storage under an inert gas like argon. samaterials.com

Regulatory Guidelines for Laboratory Use

In the United States, the Occupational Safety and Health Administration (OSHA) sets forth regulations to ensure the safety of workers in laboratory settings. While there are no specific OSHA exposure limits for this compound, there are established limits for yttrium and its compounds in general.

OSHA Standards:

Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450): Often referred to as the Laboratory Standard, it requires employers to develop and implement a written Chemical Hygiene Plan (CHP). osha.gov The CHP must outline procedures for the safe use of chemicals, including criteria for the use of personal protective equipment and engineering controls. osha.gov

Hazard Communication Standard (29 CFR 1910.1200): This standard mandates that chemical manufacturers and importers provide Safety Data Sheets (SDSs) for hazardous chemicals. osha.gov Employers must ensure that these SDSs are readily accessible to employees. osha.gov

Personal Protective Equipment (PPE) Standards (29 CFR 1910.132, 1910.133, 1910.134, 1910.138): These standards outline the requirements for hand, eye, face, and respiratory protection. osha.gov

Exposure Limits:

OSHA has set a Permissible Exposure Limit (PEL) for yttrium and its compounds at 1 mg/m³.

The American Conference of Governmental Industrial Hygienists (ACGIH) has also established a Threshold Limit Value (TLV) of 1 mg/m³ for yttrium and its compounds.

Researchers and laboratory managers are responsible for consulting the specific Safety Data Sheet for this compound and adhering to all applicable local, state, and federal regulations. americanelements.comamericanelements.comthermofisher.com

常见问题

Q. How can researchers validate the stoichiometry and molecular structure of this compound?

- X-ray diffraction (XRD) and Fourier-transform infrared (FTIR) spectroscopy are critical for structural confirmation. XRD analysis of analogous metal 2-ethylhexanoates (e.g., Fe(III) derivatives) reveals characteristic peaks corresponding to metal-oxygen coordination . FTIR identifies carboxylate bonding modes (symmetric/asymmetric stretching at ~1400–1600 cm⁻¹) . Elemental analysis (e.g., inductively coupled plasma atomic emission spectroscopy, ICP-AES) quantifies yttrium content (15–17% Y by mass) .

Q. What analytical techniques are suitable for assessing the compound’s purity and stability under ambient conditions?

- Thermogravimetric analysis (TGA) evaluates thermal stability and decomposition pathways (e.g., mass loss at >150°C due to ligand degradation). High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) detects organic impurities. For stability, monitor hygroscopicity via dynamic vapor sorption (DVS) and oxidation via UV-Vis spectroscopy under controlled atmospheres .

Advanced Research Questions

Q. How does this compound’s coordination geometry influence its catalytic activity in polymerization reactions?

- The compound’s tridentate carboxylate ligands create a distorted octahedral geometry around Y³⁺, enhancing Lewis acidity for initiating ring-opening polymerization (e.g., lactides or ε-caprolactone). Kinetic studies using in-situ FTIR or differential scanning calorimetry (DSC) reveal rate dependencies on ligand steric bulk and solvent polarity . Comparative studies with rare-earth analogs (e.g., Ce(III) or Nd(III)) show Y(III)’s unique balance of reactivity and stability .

Q. What strategies resolve contradictions in reported solubility data for this compound in organic solvents?

- Discrepancies arise from varying solvent purity, temperature, and ligand ratios. Systematic solubility studies using UV-Vis spectrophotometry (e.g., monitoring Y³⁺ absorbance at 410 nm) under standardized conditions (25°C, inert atmosphere) are recommended. For example, solubility in toluene ranges from 50–70% (w/w) depending on hydration state .

Q. How can researchers optimize this compound as a precursor for high-performance ceramic coatings?

- Flame spray pyrolysis (FSP) with Y(III) 2-ethylhexanoate (12% Y in mineral spirits) produces uniform Y₂O₃ coatings. Key parameters include precursor concentration (0.1–0.5 M), oxygen flow rate (400–600 mL/min), and substrate temperature (300–500°C). X-ray photoelectron spectroscopy (XPS) confirms stoichiometric Y₂O₃ formation, while atomic force microscopy (AFM) assesses surface roughness .

Q. What are the challenges in quantifying trace metal impurities in this compound, and how can they be mitigated?

- Impurities (e.g., Fe, Al) from raw materials or synthesis equipment can alter catalytic or optical properties. ICP-MS with collision/reaction cell technology (e.g., He mode) achieves detection limits <1 ppb. Pre-treatment with chelating agents (e.g., EDTA) minimizes matrix interference .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。